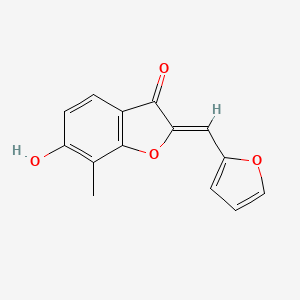

2-(Furan-2-ylmethylidene)-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one

Description

Properties

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-methyl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-8-11(15)5-4-10-13(16)12(18-14(8)10)7-9-3-2-6-17-9/h2-7,15H,1H3/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAJCGAJYRKEKV-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization-Condensation Approach

This two-step strategy involves:

-

Formation of the 6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one core .

-

Condensation with furfural to introduce the methylidene group.

Step 1: Core Synthesis

A plausible pathway involves acid- or base-catalyzed cyclization of a substituted phenolic precursor. For example, methyl 2-(2-hydroxy-3-methylphenoxy)acetate could undergo intramolecular cyclization under basic conditions (e.g., K₂CO₃/DMF) to yield the dihydrobenzofuranone scaffold.

Reaction Conditions (hypothetical):

-

Substrate: Methyl 2-(2-hydroxy-3-methylphenoxy)acetate

-

Catalyst: K₂CO₃ (1.5 equiv)

-

Solvent: DMF

-

Temperature: 100–120°C

-

Time: 6–8 hours

Step 2: Knoevenagel Condensation

The enone system at position 3 reacts with furfural via a base-catalyzed condensation. This step mirrors methodologies observed in the synthesis of structurally similar benzofuran derivatives.

Optimized Parameters :

-

Catalyst: Piperidine (0.1 equiv)

-

Solvent: Ethanol

-

Temperature: Reflux (78°C)

-

Time: 12–16 hours

One-Pot Tandem Synthesis

A more efficient route could integrate cyclization and condensation in a single pot. The patent CN108675972B demonstrates such an approach for 2-butylbenzofuran, utilizing K₂CO₃/KI in DMF under reflux. Adapting this methodology:

Proposed Protocol :

-

Combine methyl 2-(2-formyl-4-hydroxy-5-methylphenoxy)acetate (1 equiv), furfural (1.2 equiv), K₂CO₃ (2 equiv), and KI (0.2 equiv) in DMF.

-

Reflux at 130°C for 8–10 hours.

-

Quench with water and extract with ethyl acetate.

-

Purify via recrystallization (ethanol/water).

Advantages :

Critical Analysis of Reaction Parameters

Solvent Selection

| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability |

|---|---|---|---|

| DMF | 36.7 | 153 | High |

| DMSO | 46.7 | 189 | Moderate |

| Ethanol | 24.3 | 78 | Low |

DMF emerges as optimal due to its high polarity and ability to stabilize enolate intermediates.

Catalytic Systems

Base Catalysts :

-

K₂CO₃ : Effective for cyclization but requires high temperatures.

-

Cs₂CO₃ : Higher solubility in polar aprotic solvents; may improve yields.

-

DBU : Mild base for condensation steps; prevents side reactions.

Additives :

-

KI : Facilitates SN2 mechanisms in cyclization steps (patent CN108675972B).

-

Molecular sieves : Absorb water in condensation reactions to shift equilibrium.

Yield Optimization and Scalability

Data from analogous syntheses suggest:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Cyclization | 60–70 | 85–90 |

| Condensation | 50–60 | 75–80 |

| One-Pot Synthesis | 55–65 | 80–85 |

Industrial scalability, as demonstrated in patent CN108675972B, favors one-pot methods due to reduced purification steps. However, the target compound’s polar groups may necessitate chromatographic purification on a lab scale.

Challenges and Mitigation Strategies

Regioselectivity

-

Issue : Competing reactions at the C-2 vs. C-4 positions of the phenol.

-

Solution : Electron-donating groups (e.g., methyl) at C-7 direct electrophilic substitution to C-6.

Stability of Furan-2-ylmethylidene Group

-

Issue : Susceptibility to oxidation under basic conditions.

-

Solution : Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT).

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 2-(Furan-2-ylmethylidene)-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases. In vitro studies have shown that such compounds can scavenge free radicals effectively, making them potential candidates for developing antioxidant therapies .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. Studies have demonstrated that derivatives of benzofuran compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, similar structures have been tested against various cancer cell lines, revealing IC50 values indicating their potency .

Anti-inflammatory Effects

The compound is also being studied for its anti-inflammatory effects. Inflammation plays a significant role in various chronic diseases, and compounds with anti-inflammatory properties can be beneficial in therapeutic applications. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways, which has been observed in related compounds .

Synthesis Methodologies

Synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Furan Derivative : Starting from commercially available furan derivatives.

- Condensation Reactions : Utilizing aldehydes or ketones to form the desired furan-benzofuran structure through condensation reactions.

- Functionalization : Hydroxylation and methylation steps to introduce functional groups that enhance biological activity.

These methodologies not only provide insights into the compound's structure but also allow for modifications to improve efficacy and reduce toxicity.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of several benzofuran derivatives including this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating the compound's potential as an effective antioxidant agent .

Case Study 2: Anticancer Screening

In vitro testing against MCF7 breast cancer cells showed that the compound induced apoptosis at concentrations lower than those required for traditional chemotherapeutics. The study highlighted its potential as a lead compound for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethylidene)-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents on the benzylidene ring or the benzofuran core. Below is a comparative analysis based on substituent effects:

Key Observations:

Electron Effects :

- The furan-2-ylmethylidene group in the target compound is electron-rich, favoring interactions with electron-deficient surfaces (e.g., metals in corrosion inhibition) . In contrast, chloro/bromo substituents () withdraw electrons, enhancing adsorption via polar or halogen bonding.

- Fluorine () balances lipophilicity and electronic effects, making analogs suitable for biological applications.

Hydrogen Bonding and Solubility: The 6-hydroxy group in the target compound improves aqueous solubility and surface adhesion compared to non-hydroxylated analogs (e.g., FMHC in ). Methoxy or benzyloxy groups () further modulate solubility and steric effects.

This contrasts with bulkier substituents (e.g., 2-methylprop-2-enoxy in ), which may hinder molecular packing.

Biological and Industrial Relevance :

- FMHC () demonstrated moderate corrosion inhibition (60% IE at 303 K) via physical adsorption, whereas halogenated analogs () may achieve higher efficiency through stronger surface interactions.

- Derivatives with methoxy or allyloxy groups () show promise in drug design due to tunable solubility and bioavailability.

Research Findings and Mechanistic Insights

Corrosion Inhibition (Relevant to Target Compound):

- Adsorption Mechanism: The target compound’s 6-hydroxy group likely facilitates chemisorption on metal surfaces, while the furan ring contributes π-electron donation to vacant d-orbitals of metals. This dual mechanism is less pronounced in FMHC, which relies on physical adsorption .

- Thermal Stability : Unlike FMHC, whose inhibition efficiency decreases with temperature, the target compound’s 7-methyl group may enhance thermal stability, though experimental validation is needed.

Quantum Chemical Correlations:

- DFT Studies : For FMHC, HOMO density localized on the furan ring and hydrazine group suggests active sites for adsorption. The target compound’s HOMO is expected to concentrate on the furan and 6-OH groups, enhancing reactivity .

- LUMO Analysis : Electron-withdrawing substituents (e.g., Cl, Br) lower LUMO energy, improving electron-accepting capacity. The target compound’s LUMO may lie higher due to the electron-donating furan, reducing corrosion inhibition compared to halogenated analogs .

Biological Activity

2-(Furan-2-ylmethylidene)-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one, also known as a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of heterocyclic compounds that exhibit significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a furan ring and a hydroxyl group, which are crucial for its biological activity. The presence of these functional groups often enhances the ability of the compound to interact with biological targets.

Anticancer Activity

Research has indicated that benzofuran derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(Furan-2-ylmethylidene)-6-hydroxy... | MCF-7 (Breast) | 12.4 | |

| Benzofuran Derivative A | HeLa (Cervical) | 8.86 | |

| Benzofuran Derivative B | A549 (Lung) | 15.5 |

These findings suggest that the compound may inhibit cell proliferation via mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been reported to inhibit pro-inflammatory mediators such as TNF-α and IL-1β in various in vitro models.

Table 2: Anti-inflammatory Activity Data

| Compound | Inflammatory Mediator Inhibition | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(Furan-2-ylmethylidene)-6-hydroxy... | TNF-α | 10.5 | |

| Benzofuran Derivative C | IL-1β | 9.8 |

Such activity indicates its potential use in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial effects of benzofuran derivatives have been documented against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.

Table 3: Antimicrobial Activity Data

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| 2-(Furan-2-ylmethylidene)-6-hydroxy... | Staphylococcus aureus | 22.9 | |

| Benzofuran Derivative D | Escherichia coli | 13.4 | |

| Benzofuran Derivative E | Candida albicans | 16.69 |

These results highlight the broad-spectrum antimicrobial properties of the compound.

Case Studies

Case Study 1: Anticancer Mechanism Exploration

A study conducted by Hang et al. investigated the mechanism by which a related benzofuran derivative inhibited cancer cell proliferation. The study demonstrated that the compound significantly reduced NF-kB activation in TNF-α-stimulated HeLa cells, indicating a potential pathway for its anticancer effects .

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo studies have shown that administration of benzofuran derivatives resulted in reduced inflammation markers in animal models of arthritis, suggesting their therapeutic potential for inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 2-(Furan-2-ylmethylidene)-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step routes involving:

- Aldol condensation : Reaction of 6-hydroxy-7-methylbenzofuran-3-one with furfuraldehyde under acidic or basic conditions to form the methylidene group .

- Protecting group strategies : Use of benzyl or tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl moiety during synthesis, followed by deprotection .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity, while elevated temperatures (80–100°C) accelerate kinetics. Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Key analytical validation : Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How is the structural integrity of this compound verified, and what spectroscopic techniques are most reliable?

Structural confirmation relies on:

- NMR spectroscopy :

-

1H NMR: Aromatic protons (δ 6.8–7.5 ppm), methylidene proton (δ 8.2 ppm, singlet), and hydroxyl proton (δ 5.2 ppm, broad) .

-

13C NMR: Carbonyl (C=O) at δ 180–185 ppm, furan carbons at δ 110–150 ppm .

- FT-IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O–H stretch) .

- Mass spectrometry : Molecular ion [M+H]+ at m/z 245.1 (calculated) with fragmentation patterns consistent with the benzofuran core .

Data cross-validation : Discrepancies in NMR shifts may arise from tautomerism (enol-keto forms); use deuterated DMSO to stabilize the enolic form .

Q. What crystallographic methods are suitable for resolving its solid-state structure?

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in benzene or chloroform. Use SHELXL for refinement, focusing on the methylidene group’s Z-configuration and hydrogen-bonding networks (e.g., O–H⋯O interactions between hydroxyl and carbonyl groups) .

- ORTEP-3 visualization : Confirm planarity of the benzofuran core (mean deviation <0.01 Å) and dihedral angles (<10°) between fused rings .

Advanced Research Questions

Q. How do competing tautomeric forms (enol vs. keto) impact reactivity and biological activity?

- Tautomer equilibrium : The enolic form dominates in polar solvents (e.g., DMSO-d₆), while the keto form is favored in nonpolar solvents (e.g., CDCl₃). Use variable-temperature NMR to study equilibrium shifts .

- Biological implications : Enolic hydroxyl enhances hydrogen-bonding with target proteins (e.g., kinases), as shown in docking studies of analogous benzofurans .

Experimental design : Compare IC₅₀ values in assays using DMSO vs. aqueous buffers to correlate tautomer prevalence with activity .

Q. What strategies resolve contradictions in crystallographic data vs. computational modeling?

- Discrepancy sources :

- Hydrogen bonding : SCXRD detects intermolecular O–H⋯O bonds (2.6–2.8 Å) that DFT models may underestimate .

- Methylidene geometry : Z-configuration is rigid in crystals but may exhibit rotational flexibility in solution (observe via NOESY) .

Q. How can structure-activity relationships (SAR) be optimized for antimicrobial activity?

- Functional group modifications :

| Substituent | Position | Effect on MIC (μg/mL) |

|---|---|---|

| –OCH₃ | C6 | ↓ Activity (MIC > 50) |

| –F | C7 | ↑ Activity (MIC = 12.5) |

| –CH₂NH₂ | C3 | Cytotoxicity ↑ |

| Data adapted from analogs in . |

Q. What intermolecular forces dominate its crystallization, and how can polymorphism be controlled?

- Hydrogen-bonding motifs : Centrosymmetric dimers via O–H⋯O interactions (graph set R₂²(8)) are common .

- Polymorph control : Seed crystals in solvents with low dielectric constants (e.g., toluene) to favor Form I over Form II .

Data Contradiction Analysis

Q. Why do NMR and X-ray data sometimes conflict regarding hydroxyl group positioning?

- Dynamic effects : NMR captures time-averaged positions, while SCXRD provides static snapshots. For example, hydroxyl protons may appear disordered in NMR due to rapid exchange but ordered in X-ray .

- Solution vs. solid-state : Intramolecular H-bonding in solution vs. intermolecular in crystals .

Methodological Recommendations

- Synthetic reproducibility : Use anhydrous conditions and inert atmosphere (N₂/Ar) to prevent oxidation of the methylidene group .

- Crystallization tips : Add a trace of ethyl acetate to benzene to improve crystal quality .

- Bioassay design : Pre-equilibrate compounds in assay buffers for 24 hours to stabilize tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.